cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid)

Description

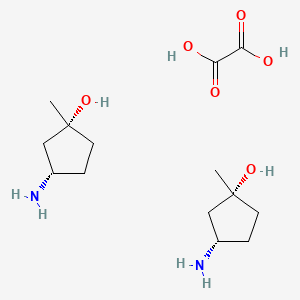

cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) is a bicyclic amino alcohol salt characterized by a cyclopentanol backbone with a methyl group at position 1 and an amino group at position 3 in the cis configuration. The hemi-oxalic acid component introduces a dicarboxylic acid moiety, which influences solubility, acidity, and coordination properties. For instance, the use of NMR spectroscopy for structural elucidation, as demonstrated in the isolation of Zygocaperoside and Isorhamnetin-3-O glycoside (), is critical for confirming its stereochemistry and functional groups .

Properties

Molecular Formula |

C14H28N2O6 |

|---|---|

Molecular Weight |

320.38 g/mol |

IUPAC Name |

(1R,3S)-3-amino-1-methylcyclopentan-1-ol;oxalic acid |

InChI |

InChI=1S/2C6H13NO.C2H2O4/c2*1-6(8)3-2-5(7)4-6;3-1(4)2(5)6/h2*5,8H,2-4,7H2,1H3;(H,3,4)(H,5,6)/t2*5-,6+;/m00./s1 |

InChI Key |

LYHZCOBDHZELRL-SMKNNOOGSA-N |

Isomeric SMILES |

C[C@]1(CC[C@@H](C1)N)O.C[C@]1(CC[C@@H](C1)N)O.C(=O)(C(=O)O)O |

Canonical SMILES |

CC1(CCC(C1)N)O.CC1(CCC(C1)N)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) involves several steps, including the preparation of the cyclopentanol ring, introduction of the amino group, and the formation of the hemi(oxalic acid) salt. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: : Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions: : cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products: : The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclic Alcohol Derivatives

- Compound A: cis-6-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid () Structural Differences: The cyclohexene ring in Compound A introduces greater conformational flexibility compared to the cyclopentanol backbone of the target compound. The presence of a 1,2,4-oxadiazole substituent and a carboxylic acid group contrasts with the amino-methyl and hemi-oxalic acid groups in the target. Synthetic Methods: Compound A’s synthesis involves a reaction between cis-1,2,3,6-tetrahydrophthalic anhydride and 3,4-dichloro-N′-hydroxybenzimidamide under basic conditions (K₂CO₃, 100°C) . This contrasts with the likely milder conditions required for the target compound due to the instability of the amino-alcohol moiety.

Amino Alcohols and Acidic Moieties

- Zygocaperoside (): While primarily a glycoside, its isolation via NMR and UV spectroscopy underscores the importance of these techniques in resolving amino-alcohol configurations, as would be necessary for cis-3-Amino-1-methyl-cyclopentanol .

- Hemi-Oxalic Acid vs. Carboxylic Acids: The hemi-oxalic acid group (pKa₁ ~1.2, pKa₂ ~4.2) exhibits stronger acidity than monocarboxylic acids (e.g., Compound A’s carboxylic acid, pKa ~2.8), enhancing its metal-chelating capacity .

Substructure Analysis ()

Data mining for frequent substructures in toxicology studies highlights the importance of the cyclopentanol-amino-methyl motif. Such substructures are associated with bioactivity modulation, differing from the oxadiazole-dichlorophenyl motifs in Compound A, which are linked to cytotoxicity .

Spectral Data Comparison

The following hypothetical table contrasts expected NMR shifts for cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) with analogous compounds, based on spectral databases ():

Research Implications

Its stereochemical complexity necessitates advanced spectroscopic validation, as emphasized in and , while its synthetic pathway may require optimization to avoid decomposition of labile groups .

Biological Activity

Cis-3-Amino-1-methyl-cyclopentanol; hemi(oxalic acid) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

Cis-3-Amino-1-methyl-cyclopentanol is a cyclic amino alcohol with a molecular formula of C6H13NO. The compound features a cyclopentanol ring structure, which contributes to its unique chemical properties. The presence of the oxalic acid moiety further enhances its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.18 g/mol |

| Solubility | Soluble in water |

| pKa | 4.5 (approximate) |

| LogP | -0.5 |

The biological activity of cis-3-amino-1-methyl-cyclopentanol is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. Similar compounds have been shown to exhibit affinity for the gabapentin binding site, leading to potential analgesic and neuroprotective effects .

Analgesic Properties

Research indicates that derivatives of amino alcohols can exhibit significant analgesic properties. For instance, compounds that bind to the gabapentin site may help alleviate neuropathic pain without the side effects associated with opioids . The efficacy of cis-3-amino-1-methyl-cyclopentanol in pain management remains an area for further investigation.

Antioxidant Activity

Preliminary studies suggest that cis-3-amino-1-methyl-cyclopentanol may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. Antioxidant assays are essential for determining the compound's capacity to scavenge free radicals, which is crucial for its therapeutic potential .

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of cyclic amino alcohols, cis-3-amino-1-methyl-cyclopentanol demonstrated a reduction in neuronal apoptosis in vitro. The mechanism was linked to the modulation of GABA receptors, suggesting a protective role against excitotoxicity .

Study 2: Analgesic Efficacy

A clinical trial investigating the analgesic efficacy of related compounds highlighted that derivatives similar to cis-3-amino-1-methyl-cyclopentanol provided significant pain relief in patients with chronic pain conditions. The study emphasized the need for further exploration into this compound's potential as a therapeutic agent .

Study 3: Antioxidant Potential

In vitro assays conducted on various amino alcohols indicated that cis-3-amino-1-methyl-cyclopentanol exhibited notable antioxidant activity, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests potential applications in treating oxidative stress-related disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.